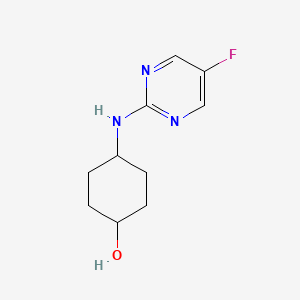
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a chemical compound that features a fluoropyrimidine moiety attached to a cyclohexanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the fluoropyrimidine ring or the cyclohexanol group.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanol group may enhance the compound’s binding affinity or solubility, contributing to its overall effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is unique due to the presence of both a fluoropyrimidine ring and a cyclohexanol group. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
Propriétés
Formule moléculaire |
C10H14FN3O |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
Clé InChI |
JUDBIHOUIQBAEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC2=NC=C(C=N2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12327797.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)

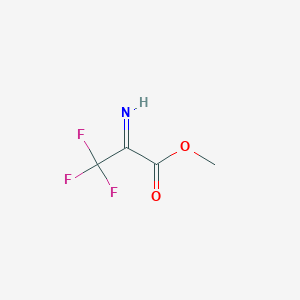
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
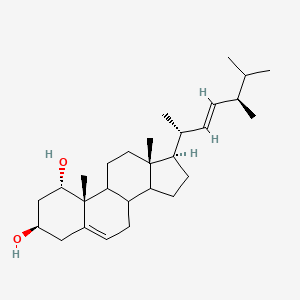
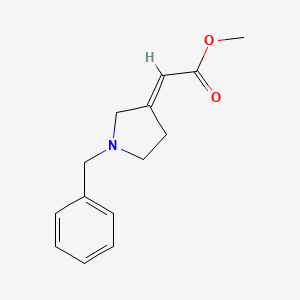
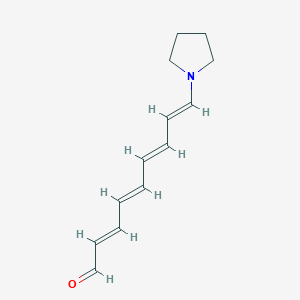
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)

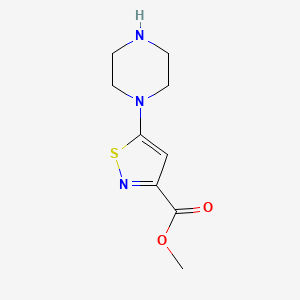
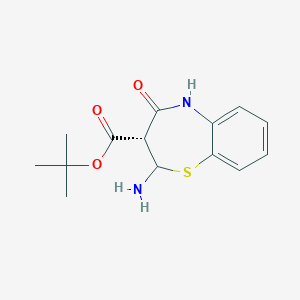
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
